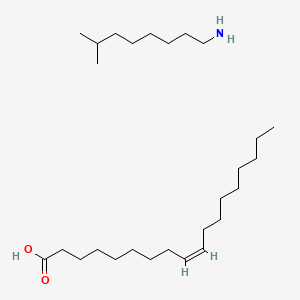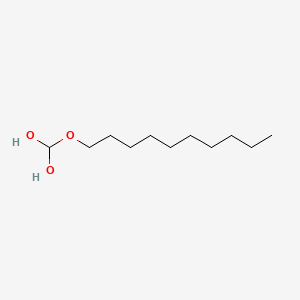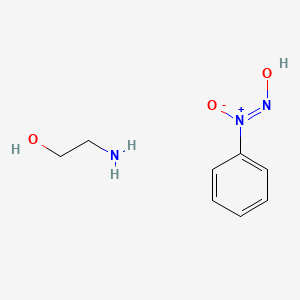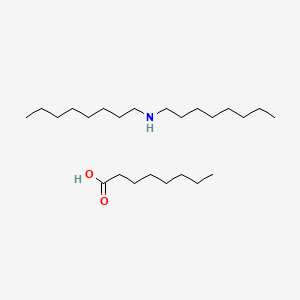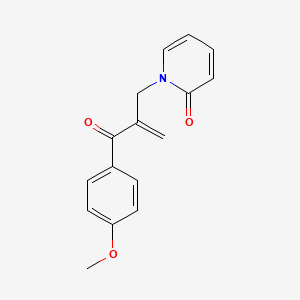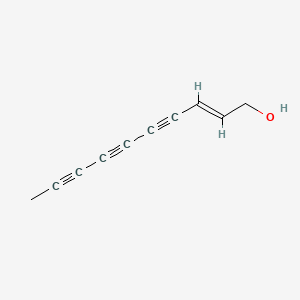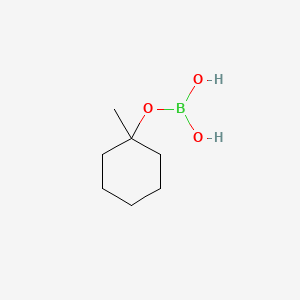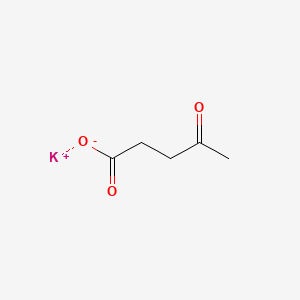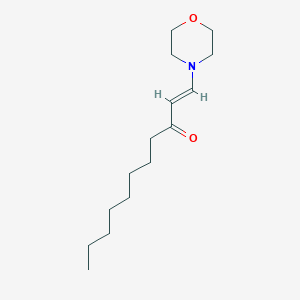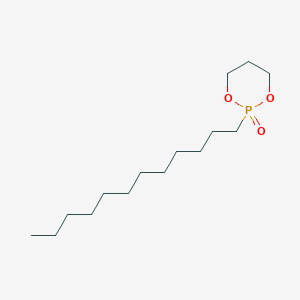
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a dioxaphosphorinane ring structure with a dodecyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of dodecanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxaphosphorinane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide to phosphines.
Substitution: The dioxaphosphorinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted dioxaphosphorinane derivatives.
Scientific Research Applications
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of phosphorus metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Mechanism of Action
The mechanism of action of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphorinane ring can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 1,3,2-Dioxaphosphorinane-2-oxide
- Bisneopentyl glycol dithiocarboxyphosphate
Uniqueness
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its long dodecyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Properties
CAS No. |
122833-44-7 |
|---|---|
Molecular Formula |
C15H31O3P |
Molecular Weight |
290.38 g/mol |
IUPAC Name |
2-dodecyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31O3P/c1-2-3-4-5-6-7-8-9-10-11-15-19(16)17-13-12-14-18-19/h2-15H2,1H3 |
InChI Key |
SGIGCGLFTBZIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP1(=O)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


